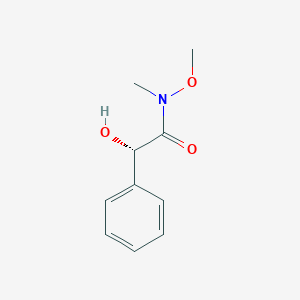

(2S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 2-Bromo-4’-metilpropiofenona es un compuesto orgánico con un anillo de fenilo unido a un grupo propiofenona, sustituido por un átomo de bromo en la posición 2 y un grupo metilo en la posición 4 . Es un compuesto versátil y reactivo utilizado como intermedio clave en la síntesis de productos farmacéuticos, agroquímicos y productos químicos finos .

Métodos De Preparación

La síntesis de 2-Bromo-4’-metilpropiofenona se logra típicamente mediante la bromación de 4’-metilpropiofenona con una cantidad equivalente de bromo . La reacción se lleva a cabo en ácido acético glacial, donde se agrega bromo para formar el producto deseado . Los métodos de producción industrial a menudo implican reactores por lotes a gran escala y solventes específicos como la N-metil-2-pirrolidona (NMP) para facilitar la reacción .

Análisis De Reacciones Químicas

La 2-Bromo-4’-metilpropiofenona experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: Reacciona con metilamina para formar 4-metilmetcatinona (mefedrona).

Reacciones de oxidación y reducción: Estas reacciones son menos comunes pero se pueden realizar en condiciones específicas.

Reactivos y condiciones comunes: Se utilizan con frecuencia metilamina, ácido clorhídrico y solventes como benceno y acetona.

Productos principales: El producto principal formado a partir de su reacción con metilamina es la 4-metilmetcatinona.

Aplicaciones Científicas De Investigación

La 2-Bromo-4’-metilpropiofenona se utiliza ampliamente en la investigación científica debido a su versatilidad:

Mecanismo De Acción

El mecanismo de acción de la 2-Bromo-4’-metilpropiofenona varía según su aplicación específica. En la industria farmacéutica, actúa como intermedio en la síntesis de otros fármacos. Su estructura única le permite servir como base para la construcción de moléculas complejas con propiedades terapéuticas .

Comparación Con Compuestos Similares

La 2-Bromo-4’-metilpropiofenona es similar a otros compuestos de su clase, como:

4-Metilpropiofenona: Comparte una estructura similar pero carece del átomo de bromo en la posición 2.

2-Bromo-4-metilpropiofenona: Presenta propiedades químicas y reactividad comparables.

Estos compuestos difieren en sus estructuras y funciones específicas, destacando la singularidad de la 2-Bromo-4’-metilpropiofenona en diversas aplicaciones .

Actividad Biológica

(2S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide, a compound with the potential for various biological activities, has garnered attention in recent research for its antimicrobial, antifungal, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydroxyl group, a methoxy group, and a methyl group attached to a phenylacetamide backbone, which contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial effects of this compound against various pathogens. For instance, it has shown promising activity against Staphylococcus aureus , including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values indicate significant effectiveness at low concentrations.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 6.25 | Strong inhibition |

| Escherichia coli | 12.5 | Moderate inhibition |

| Candida albicans | 25 | Weak inhibition |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

- Antimycobacterial Activity : A study investigated the antimycobacterial properties of related compounds. Among various derivatives tested against Mycobacterium tuberculosis, those structurally similar to this compound exhibited significant inhibitory effects. Compound 7 from this series showed an inhibition rate of 98% against the H37Rv strain at a concentration of 6.25 µg/mL .

- Mechanism of Action : The mechanism underlying the biological activity of this compound involves interaction with specific enzymes such as MtInhA, which is crucial for mycobacterial cell wall synthesis. Molecular docking studies have demonstrated that this compound and its derivatives can effectively bind to the active sites of these enzymes, indicating a potential pathway for drug development against tuberculosis .

- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that while this compound exhibits selective activity against cancer cell lines like A549 (lung cancer), it maintains lower toxicity towards non-cancerous cells, making it a candidate for further investigation in cancer therapeutics.

Propiedades

IUPAC Name |

(2S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11(14-2)10(13)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEKHSQWWGCDRA-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C(C1=CC=CC=C1)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)[C@H](C1=CC=CC=C1)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.